An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride: A Key Synthetic Intermediate
An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine Hydrochloride: A Key Synthetic Intermediate
This guide provides a comprehensive overview of 3-(chloromethyl)-6-methoxypyridazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and agrochemical synthesis. Due to the limited availability of public data on this specific hydrochloride salt, this document synthesizes information from available sources on the free base and structurally related compounds to offer a practical framework for its handling, application, and further investigation.
Core Compound Identification and Properties
3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a pyridazine derivative featuring a reactive chloromethyl group and a methoxy substituent. These functional groups make it a versatile building block in organic synthesis.
Structural and Physicochemical Data
The fundamental properties of the free base, 3-(chloromethyl)-6-methoxypyridazine, and its hydrochloride salt are summarized below. It is important to note that experimental data for the hydrochloride salt is scarce in publicly accessible literature; therefore, some data for the free base and the closely related compound, 3-chloro-6-methoxypyridazine, are provided for reference.
| Property | 3-(Chloromethyl)-6-methoxypyridazine hydrochloride | 3-(Chloromethyl)-6-methoxypyridazine (Free Base) | 3-Chloro-6-methoxypyridazine (Related Compound) |
| CAS Number | 1420865-79-7[1] | 41227-73-0[2] | 1722-10-7 |
| Molecular Formula | C₆H₇ClN₂O · HCl | C₆H₇ClN₂O[2] | C₅H₅ClN₂O |
| Molecular Weight | 199.47 g/mol [3] | 158.59 g/mol [2] | 144.56 g/mol |
| Appearance | White solid[1] | - | White to off-white crystalline powder[4] |
| Melting Point | Not available | Not available | 84-94.5 °C[5] |
| Boiling Point | Not available | Not available | 175 °C at 3 mmHg[6] |
| Solubility | Not available | Not available | Generally soluble in water and many organic solvents like alcohols and acetone; lower solubility in non-polar solvents like hexane[2]. |
| Storage | 2-8°C, sealed, away from moisture[1][3] | Dry, sealed place[2] | Inert atmosphere, Room Temperature[7] |
Synthesis and Reactivity
Postulated Synthetic Pathway
The synthesis would likely involve the chlorination of 3-methyl-6-methoxypyridazine. The resulting free base could then be treated with hydrochloric acid to form the hydrochloride salt. A general representation of this proposed pathway is illustrated below.
Caption: Postulated synthetic workflow for 3-(chloromethyl)-6-methoxypyridazine hydrochloride.
The synthesis of the precursor, 3-chloro-6-methoxypyridazine, typically involves the selective methoxylation of 3,6-dichloropyridazine, which is itself synthesized from maleic hydrazide[4].
Chemical Reactivity
The primary reactive site of 3-(chloromethyl)-6-methoxypyridazine is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, a key feature for its use in combinatorial chemistry and drug discovery.
The pyridazine ring itself possesses two nitrogen atoms, which can influence the reactivity of the ring and can be involved in coordination with metals. The methoxy group is an electron-donating group, which can affect the electron density of the pyridazine ring and influence its reactivity in electrophilic aromatic substitution reactions, although such reactions are less common for this heterocyclic system.
Applications in Research and Development
3-(Chloromethyl)-6-methoxypyridazine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[8]. The pyridazine core is a known pharmacophore present in various biologically active compounds[9]. The ability to readily modify the chloromethyl group allows for the creation of libraries of compounds for screening for various therapeutic targets.
Safety and Handling
Detailed safety information for 3-(chloromethyl)-6-methoxypyridazine hydrochloride is not available. However, based on the data for structurally similar compounds, such as 3-chloro-6-methoxypyridazine and other chloromethylated aromatic compounds, it should be handled with care.
Hazard Identification and Precautionary Measures
Based on related compounds, 3-(chloromethyl)-6-methoxypyridazine hydrochloride is likely to be an irritant. The following general precautions should be observed:
-
Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation[4][5].
-
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[7].
-
Wash hands and any exposed skin thoroughly after handling[7].
-
Use only outdoors or in a well-ventilated area[7].
-
Wear protective gloves, protective clothing, eye protection, and face protection[4][7].
-
Store in a well-ventilated place and keep the container tightly closed[7].
-
First Aid Measures (Inferred)
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention[4].
-
Skin Contact: Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention[4].
-
Eye Contact: Rinse with plenty of water. If eye irritation persists, get medical advice/attention[4].
-
Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell[4].
The following diagram outlines a general workflow for handling and safety protocols.
Caption: General laboratory safety workflow for handling chemical intermediates.
Analytical Characterization
To confirm the identity and purity of 3-(chloromethyl)-6-methoxypyridazine hydrochloride, a combination of analytical techniques would be employed.
-
High-Performance Liquid Chromatography (HPLC): For purity analysis, typically using a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with an acidic modifier[4].
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. For the free base, the molecular ion peak [M]⁺ would be expected around m/z 158.6[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR would show characteristic peaks for the aromatic protons on the pyridazine ring, the methylene protons of the chloromethyl group, and the methyl protons of the methoxy group. ¹³C NMR would provide information on the carbon skeleton.
Conclusion
3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a potentially valuable, yet not extensively documented, chemical intermediate. Its utility in the synthesis of novel compounds for pharmaceutical and agrochemical applications is clear from its chemical structure. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing on data from closely related analogs. Further detailed characterization of its physical properties, reactivity, and toxicological profile would be beneficial to the scientific community.
References
Sources
- 1. 3-Chloro-6-methoxypyridazine | C5H5ClN2O | CID 74403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 41227-73-0 | 3-(Chloromethyl)-6-methoxypyridazine - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloro-6-methoxypyridazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pure-synth.com [pure-synth.com]
- 7. lookchem.com [lookchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. patents.justia.com [patents.justia.com]
